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Compound of Interest

Compound Name: 3-Chloromandelic acid

Cat. No.: B098976

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Chloromandelic acid, a significant molecule in synthetic and pharmaceutical chemistry. This
document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical
workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables provide a structured summary of the available quantitative spectroscopic
data for 3-Chloromandelic acid.

Table 1: *H NMR Spectroscopic Data

. . Coupling

Chemical Shift o
Proton Multiplicity Constant (J, Solvent

(6, ppm)

Hz)

-OH (Alcohol) ~5.9 Broad Singlet - DMSO-ds
-COOH ~12.6 Broad Singlet - DMSO-ds
H-a ~5.04 Singlet - DMSO-ds
Aromatic Protons  7.29 - 7.43 Multiplet - DMSO-ds
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Note: Precise chemical shifts and coupling constants for the aromatic protons are not readily
available in the public domain but are expected to show complex splitting patterns
characteristic of a 1,3-disubstituted benzene ring.

= 13 1
Carbon Chemical Shift (6, ppm) Solvent
C=0 170 - 185 Not Specified
C-a (CH-OH) 70 - 80 Not Specified
C-Cl 130 - 135 Not Specified
Aromatic C-H 125-130 Not Specified
Aromatic C (quaternary) 135 - 145 Not Specified

Note: Experimentally determined chemical shifts for each distinct carbon atom of 3-
Chloromandelic acid are not fully available in public databases. The ranges provided are
based on typical values for similar chemical environments.

Table 3: IR SpectroscopicData

Functional Vibrational Absorption _ Sample
Intensity .
Group Mode Range (cm™?) Preparation
O-H (Carboxylic )
) Stretching 2500 - 3300 Broad, Strong KBr Pellet
Acid)
C-H (Aromatic) Stretching 3000 - 3100 Medium KBr Pellet
C=0 (Carboxylic )
) Stretching 1690 - 1760 Strong KBr Pellet
Acid)
C=C (Aromatic) Stretching 1400 - 1600 Medium KBr Pellet
C-O
) Stretching 1210 - 1320 Strong KBr Pellet
(Alcohol/Acid)
O-H (Alcohol) Bending 1395 - 1440 Medium KBr Pellet
C-Cl Stretching 600 - 800 Medium-Strong KBr Pellet
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Note: A specific peak list for 3-Chloromandelic acid is not publicly available. The provided

ranges are characteristic of the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

Relative Intensity

lonization Mode m/z Assignment
(%)
o [M]* (Molecular lon,
Electron lonization ] ]
) 186/188 with 3>CI/37Cl isotope
(Predicted)
pattern)
169/171 [M-OH]*
141/143 [M-COOH]*
[M-COOH-CI]* or
125
[C7HeO]"
111/113 [CeH4CI]*
77 [CeHs]*

Note: An experimental mass spectrum for 3-Chloromandelic acid is not readily available. The

data presented is a prediction based on common fragmentation patterns of aromatic carboxylic

acids.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 3-Chloromandelic

acid are not available in a consolidated source. However, the following sections describe

generalized procedures that are applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR

o Sample Preparation: A sample of 3-Chloromandelic acid (typically 5-20 mg for *H NMR and
20-100 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., DMSO-de, CDCl3) ina 5
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mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS),
may be added.

 Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 300,
400, or 500 MHz for *H).

e 1H NMR Acquisition: A standard pulse program is used to acquire the free induction decay
(FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the
number of scans.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the
spectrum to singlets for each carbon. Due to the low natural abundance of 13C, a larger
number of scans and a longer relaxation delay are typically required compared to *H NMR.

o Data Processing: The acquired FID is processed by Fourier transformation, phasing, and
baseline correction. Chemical shifts are referenced to the solvent peak or an internal
standard.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): A small amount of solid 3-Chloromandelic acid
(1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr)
powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press.

e Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

o Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The sample spectrum is then acquired over a typical range of 4000 to 400 cm~1. Multiple
scans are averaged to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Electron lonization (El) Mass Spectrometry

o Sample Introduction: A small amount of the solid or a solution of 3-Chloromandelic acid is
introduced into the mass spectrometer, typically via a direct insertion probe or after
separation by gas chromatography (GC).

« lonization: In the ion source, the sample is bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

e Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis and
structure elucidation of 3-Chloromandelic acid.
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Sample Preparation

Synthesis/Purification of
3-Chloromandelic Acid

Spectroscopic Analysis

NMR Spectroscopy

(H, 13C) IR Spectroscopy Mass Spectrometry

Data Analysis and Structure Elucidation

NMR Data Interpretation:
- Chemical Shift IR Data Interpretation:

- Multiplicity - Functional Group Identification

- Coupling Constants

MS Data Interpretation:
- Molecular lon Peak
- Fragmentation Pattern

Structure Confirmation of
3-Chloromandelic Acid

Click to download full resolution via product page

A flowchart of the spectroscopic analysis workflow.
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Spectroscopic Data
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Logical flow for structure elucidation.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloromandelic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098976#spectroscopic-data-nmr-ir-ms-of-3-
chloromandelic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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